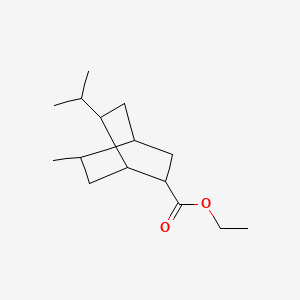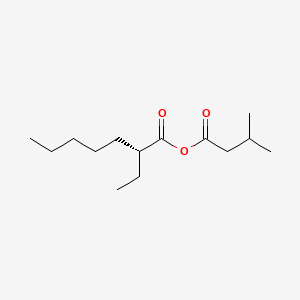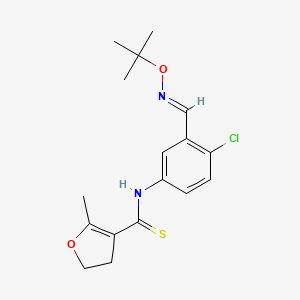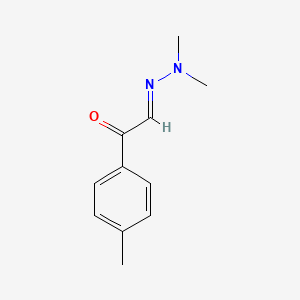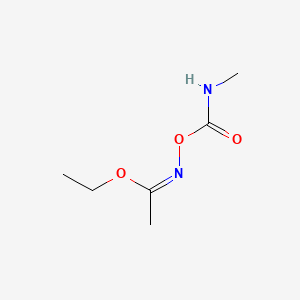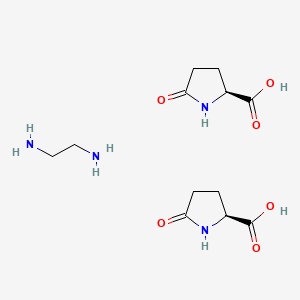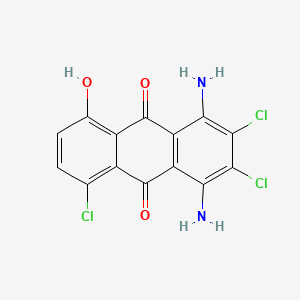
1,4-Diamino-2,3,5-trichloro-8-hydroxyanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diamino-2,3,5-trichloro-8-hydroxyanthraquinone is a chemical compound with the molecular formula C14H7Cl3N2O3. It is known for its unique structure, which includes multiple functional groups such as amino, chloro, and hydroxy groups attached to an anthraquinone core.
Métodos De Preparación
The synthesis of 1,4-Diamino-2,3,5-trichloro-8-hydroxyanthraquinone typically involves multi-step reactions starting from anthraquinone derivatives. One common method includes the chlorination of 1,4-diaminoanthraquinone followed by hydroxylation. The reaction conditions often require the use of strong chlorinating agents and controlled temperatures to ensure selective substitution at the desired positions . Industrial production methods may involve large-scale chlorination and hydroxylation processes, optimized for yield and purity .
Análisis De Reacciones Químicas
1,4-Diamino-2,3,5-trichloro-8-hydroxyanthraquinone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Aplicaciones Científicas De Investigación
1,4-Diamino-2,3,5-trichloro-8-hydroxyanthraquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments due to its chromophoric properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 1,4-Diamino-2,3,5-trichloro-8-hydroxyanthraquinone involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. For example, its amino and hydroxy groups can interact with active sites of enzymes, potentially inhibiting their activity .
Comparación Con Compuestos Similares
1,4-Diamino-2,3,5-trichloro-8-hydroxyanthraquinone can be compared with other anthraquinone derivatives such as:
1,4-Diamino-2,3-dihydroanthraquinone: This compound lacks the chloro and hydroxy groups, resulting in different chemical properties and applications.
1,4-Diaminoanthraquinone: Similar in structure but without the chloro and hydroxy substitutions, leading to variations in reactivity and biological activity.
The presence of chloro and hydroxy groups in this compound makes it unique, providing distinct chemical and biological properties that are not observed in its simpler counterparts .
Propiedades
Número CAS |
94158-81-3 |
|---|---|
Fórmula molecular |
C14H7Cl3N2O3 |
Peso molecular |
357.6 g/mol |
Nombre IUPAC |
1,4-diamino-2,3,5-trichloro-8-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H7Cl3N2O3/c15-3-1-2-4(20)6-5(3)13(21)7-8(14(6)22)12(19)10(17)9(16)11(7)18/h1-2,20H,18-19H2 |
Clave InChI |
ZXMUCTGIHDSPBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


